1-Hydroxymethyl-EC-carboline glucoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-Hydroxymethyl-EC-carboline glucoside is mainly extracted from natural products or obtained by chemical synthesis . The extraction process typically involves solvent extraction of the plant material followed by isolation, purification, and crystallization to obtain the desired product . Methods of chemical synthesis typically synthesize the desired product in a series of reaction steps using appropriate starting materials and reaction conditions .Molecular Structure Analysis

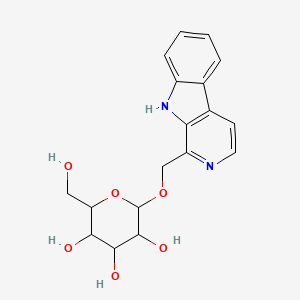

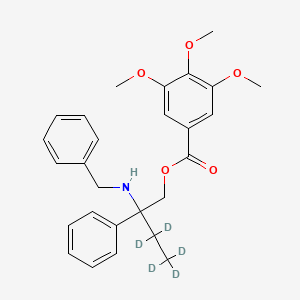

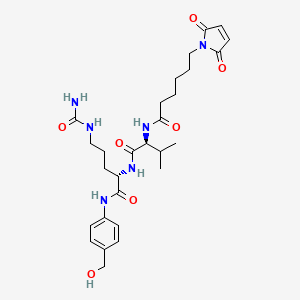

The molecular formula of 1-Hydroxymethyl-EC-carboline glucoside is C18H20N2O6. Its molecular weight is 360.366.Physical And Chemical Properties Analysis

1-Hydroxymethyl-EC-carboline glucoside appears as a yellow powder . It should be stored at 2-8℃ .Scientific Research Applications

Electrogenerated Chemiluminescence Biosensing

A novel biosensing method for the quantitative detection of DNA hydroxymethylation uses enzymatic and chemical modifications, including glucosylation, to enhance selectivity and sensitivity. This method employs graphene oxide for signal amplification and has shown promise in DNA hydroxymethylation analysis, suggesting potential applications in genetic and epigenetic research (Wei et al., 2017).

Enzymatic Hydrolysis and Transglycosylation

Research on a glycoside hydrolase from Weissella cibaria revealed its ability to hydrolyze short-chain oligosaccharides and perform transglycosylation. This enzyme's unique substrate preference and action mechanism could be relevant for understanding the biochemical pathways involving similar glucoside compounds (Wangpaiboon et al., 2021).

Glucosidase Inhibition

A study on aminocyclopentitol inhibitors of β-glucosidases highlighted the potential therapeutic applications of glucosidase inhibitors in treating diseases related to carbohydrate metabolism. The findings could guide the design of new inhibitors with improved efficacy and selectivity (Boss et al., 2000).

Glycoside Hydrolase Family Expansion

The identification of a new β-glycosidase from Sulfolobus solfataricus and the establishment of a new glycoside hydrolase family (GH116) expands our understanding of glycan-specific enzyme activities. This discovery underlines the diversity of enzymatic mechanisms involved in carbohydrate metabolism and could inform the development of biotechnological applications involving glucoside modifications (Cobucci-Ponzano et al., 2010).

properties

IUPAC Name |

2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O6/c21-7-13-15(22)16(23)17(24)18(26-13)25-8-12-14-10(5-6-19-12)9-3-1-2-4-11(9)20-14/h1-6,13,15-18,20-24H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBEWCGDGCYXTEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)COC4C(C(C(C(O4)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hydroxymethyl-beta-carboline glucoside | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxabicyclo[2.1.1]hexane-5-carboxylicacid,methylester,(1alpha,4alpha,5beta)-(9CI)](/img/no-structure.png)

![N-[2-(3,4-Dioxo-1,5-cyclohexadien-1-yl)-2-hydroxyethyl]acetamide](/img/structure/B569926.png)